molecular formula C25H27N3O5S2 B2546373 N-(3-(5-(4-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 851782-81-5

N-(3-(5-(4-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No. B2546373
CAS RN: 851782-81-5
M. Wt: 513.63
InChI Key: UKRVEDYAULHSIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(3-(5-(4-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide” is a complex organic compound. It has a molecular formula of C25H27N3O5S2 and an average mass of 513.629 Da . This compound is not intended for human or veterinary use and is primarily used for research purposes.

Scientific Research Applications

Pyrazoline Derivatives in Medicinal Chemistry

Pyrazoline derivatives are recognized for their significant biological properties, making them a focal point in medicinal chemistry research. These compounds have been extensively studied for their diverse pharmacological activities. For instance, pyrazolines exhibit notable antimicrobial, anti-inflammatory, and analgesic properties, as well as potential anticancer activities. These findings suggest that the core pyrazoline structure, similar to the one in the queried compound, could be instrumental in the development of new therapeutic agents (Ganguly & Jacob, 2017; Mathew et al., 2013).

Antifungal Applications

Research into small molecules for combating fungal pathogens, such as Fusarium oxysporum, has highlighted the significance of certain compounds with pyrazoline structures. These studies indicate that molecules with antifungal pharmacophore sites show specificity in their biological activity against pathogens, offering a pathway to understanding how similar compounds, like the one of interest, may be applied in antifungal research (Kaddouri et al., 2022).

Contribution to Chemical Synthesis and Drug Development

The synthesis and chemical behavior of pyrazoline derivatives, including processes like thermolysis and reactions with various agents, have been extensively documented. These studies not only showcase the versatility of pyrazolines in synthetic organic chemistry but also their potential in generating novel compounds with significant biological activities. This insight can be crucial in understanding the synthetic pathways and potential applications of N-(3-(5-(4-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide in drug development (Baumstark et al., 2013).

Safety and Hazards

The safety data sheet for a similar compound, “N-(4-Methoxyphenyl)acetamide”, indicates that it may be harmful if swallowed, may cause an allergic skin reaction, causes serious eye irritation, and is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

N-[3-[3-(4-methoxyphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O5S2/c1-4-34(29,30)27-21-7-5-6-20(16-21)24-17-25(19-10-12-22(33-3)13-11-19)28(26-24)35(31,32)23-14-8-18(2)9-15-23/h5-16,25,27H,4,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRVEDYAULHSIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(5-(4-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

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